3a'-(4-Bromophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’A-(4-BROMOPHENYL)-TETRAHYDRODISPIRO[CYCLOHEXANE-1,3’-FURO[3,2-B]FURAN-6’,1’‘-CYCLOHEXANE]-2’,5’-DIONE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’A-(4-BROMOPHENYL)-TETRAHYDRODISPIRO[CYCLOHEXANE-1,3’-FURO[3,2-B]FURAN-6’,1’‘-CYCLOHEXANE]-2’,5’-DIONE typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the bromophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3’A-(4-BROMOPHENYL)-TETRAHYDRODISPIRO[CYCLOHEXANE-1,3’-FURO[3,2-B]FURAN-6’,1’‘-CYCLOHEXANE]-2’,5’-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
3’A-(4-BROMOPHENYL)-TETRAHYDRODISPIRO[CYCLOHEXANE-1,3’-FURO[3,2-B]FURAN-6’,1’‘-CYCLOHEXANE]-2’,5’-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3’A-(4-BROMOPHENYL)-TETRAHYDRODISPIRO[CYCLOHEXANE-1,3’-FURO[3,2-B]FURAN-6’,1’‘-CYCLOHEXANE]-2’,5’-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a biological setting, the compound may interact with cellular receptors or enzymes, modulating their activity and leading to specific physiological responses.
Comparison with Similar Compounds
Similar Compounds
2,4,6-TRIS(4-AMINOPHENYL)-1,3,5-TRIAZINE: A compound with a similar spirocyclic structure but different functional groups.
4,4’,4’'-(1,3,5-TRIAZINE-2,4,6-TRIYL)TRIANILINE: Another spirocyclic compound with distinct chemical properties.
Uniqueness
3’A-(4-BROMOPHENYL)-TETRAHYDRODISPIRO[CYCLOHEXANE-1,3’-FURO[3,2-B]FURAN-6’,1’‘-CYCLOHEXANE]-2’,5’-DIONE is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H25BrO4 |
---|---|
Molecular Weight |
433.3 g/mol |
InChI |
InChI=1S/C22H25BrO4/c23-16-9-7-15(8-10-16)22-17(20(18(24)27-22)11-3-1-4-12-20)26-19(25)21(22)13-5-2-6-14-21/h7-10,17H,1-6,11-14H2 |
InChI Key |
IBGURYAQEKKAFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3C(C4(CCCCC4)C(=O)O3)(OC2=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.